2,5-Dichloro-3-methylthiophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYHDNGCRSLDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289205 | |
| Record name | Benzenethiol, 2,5-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804896-97-6 | |
| Record name | Benzenethiol, 2,5-dichloro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804896-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenethiol, 2,5-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2,5 Dichloro 3 Methylthiophenol
Established Synthetic Pathways for Dichlorinated Thiophenols
The synthesis of dichlorinated thiophenols often relies on classical aromatic chemistry, leveraging the directing effects of existing substituents to introduce new functional groups in a controlled manner.
Strategies Involving Directed Aromatic Lithiation and Subsequent Thiolation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. justia.comorgsyn.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. justia.comchemicalbook.com The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce a desired substituent. chemicalbook.com
For the synthesis of a precursor to 2,5-dichloro-3-methylthiophenol, one could envision a strategy starting from 1,4-dichlorobenzene. However, the chloro groups themselves are only moderate directing groups for lithiation. A more effective approach would involve a precursor with a stronger DMG. For instance, if one were to start with a 2,5-dichloroaniline (B50420) derivative, the amino group or a protected form (e.g., an amide) could serve as a potent DMG. google.com
The general hierarchy of directing metalation groups has been extensively studied, with amides, carbamates, and sulfoxides being among the most effective. google.com The choice of solvent and temperature is also critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being common, often at low temperatures (-78 °C) to ensure the stability of the aryllithium intermediate. chemicalbook.com
A plausible, though not explicitly documented, route could involve the lithiation of a suitably protected 2,5-dichloroaniline at the 3-position, followed by quenching with a sulfur electrophile such as dimethyl disulfide (CH₃SSCH₃) to introduce the methylthio group. Subsequent removal of the directing group and conversion of the amino functionality to a hydroxyl group would be necessary to arrive at the target phenol (B47542) structure.
It is important to note that a competing reaction, halogen-metal exchange, can occur, especially with aryl bromides and iodides. researchgate.net With aryl chlorides, directed ortho-lithiation is generally favored over halogen-metal exchange. researchgate.net
Nucleophilic Aromatic Substitution Approaches for Halogenated Thiols
Nucleophilic aromatic substitution (SNAr) is another cornerstone of aromatic synthesis, particularly for rings bearing electron-withdrawing groups. google.commerckmillipore.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. google.com
For the synthesis of this compound, a potential precursor could be 1,2,4-trichlorobenzene (B33124) or a related derivative activated by other electron-withdrawing groups. The chlorine atoms themselves are deactivating towards electrophilic substitution but can activate the ring towards nucleophilic attack, especially when positioned ortho or para to the site of substitution. google.comunion.edu
A hypothetical SNAr pathway could involve the reaction of 1,2,4-trichloro-5-nitrobenzene with sodium methanethiolate (B1210775) (NaSCH₃). The nitro group would strongly activate the ring towards nucleophilic attack, and the methanethiolate would displace one of the chlorine atoms. The position of substitution would be dictated by the combined electronic effects of the chloro and nitro substituents. Subsequent reduction of the nitro group and conversion to a hydroxyl group would be required to yield the final product. The conditions for such reactions typically involve a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Multi-Step Conversions from Readily Available Precursors (e.g., Halogenated Arenes)
The synthesis of this compound is likely to be a multi-step process starting from readily available halogenated aromatic compounds. A key intermediate in this process could be 2,5-dichlorophenol (B122974). Several methods for the synthesis of 2,5-dichlorophenol have been patented.
One approach starts with p-dichlorobenzene, which undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of aluminum trichloride (B1173362) to yield 2,5-dichloroacetophenone. This intermediate is then subjected to a Baeyer-Villiger oxidation using a peroxide, followed by hydrolysis to give 2,5-dichlorophenol. researchgate.net Another patented method involves the hydrolysis of 2,5-dichloroaniline in an acidic aqueous solution under high temperature and pressure. merckmillipore.com Furthermore, 2,5-dihalogenated phenols can be prepared from the corresponding diazonium salts. justia.com For example, 2,5-dichloroaniline can be diazotized and the resulting diazonium salt can be decomposed in the presence of a strong acid at elevated temperatures to yield 2,5-dichlorophenol. justia.com
Once 2,5-dichlorophenol is obtained, the next crucial step is the introduction of the methylthio group at the 3-position. This could potentially be achieved through electrophilic substitution. The hydroxyl group is a strong activating group and an ortho-, para-director. However, the presence of two deactivating chloro groups will influence the reactivity and regioselectivity of the substitution. A possible route could involve a sulfenylation reaction using a reagent like N-(methylthio)phthalimide in the presence of a Lewis acid catalyst.
Below is a table summarizing a potential multi-step synthesis starting from p-dichlorobenzene:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | p-Dichlorobenzene, Acetyl chloride | Aluminum trichloride | 2,5-Dichloroacetophenone |
| 2 | 2,5-Dichloroacetophenone | Peroxide, Catalyst | 2,5-Dichlorophenyl acetate |
| 3 | 2,5-Dichlorophenyl acetate | Inorganic alkali, Reflux | 2,5-Dichlorophenol |
| 4 | 2,5-Dichlorophenol | Electrophilic sulfur reagent | This compound |
Novel and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally benign methods. These principles can be applied to the synthesis of complex molecules like this compound.
Transition Metal-Catalyzed Coupling Reactions (e.g., C-S Bond Formation)
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the C-S bond. Palladium- and copper-catalyzed reactions are particularly prominent in this area. These methods offer high selectivity and functional group tolerance, often under milder conditions than traditional methods. orgsyn.org
A potential route to this compound using this technology could involve a precursor such as 2,5-dichloro-3-iodophenol. The iodo group is an excellent handle for cross-coupling reactions. This precursor could be coupled with a sulfur source, such as methyl mercaptan or its corresponding salt, in the presence of a suitable palladium or copper catalyst and a ligand. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. For example, a palladium catalyst with a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) has been used for C-S bond formation. orgsyn.org
The following table outlines a hypothetical transition metal-catalyzed approach:
| Precursor | Coupling Partner | Catalyst System | Product |
| 2,5-Dichloro-3-iodophenol | Methyl mercaptan (or salt) | Palladium or Copper catalyst, Ligand, Base | This compound |
Application of Green Chemistry Principles in Thiophenol Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of thiophenol synthesis, this can involve the use of less toxic reagents, alternative solvents, and catalytic methods.
For instance, traditional methods for the synthesis of thiophenols sometimes involve the use of hazardous reagents like chlorosulfonic acid. Greener alternatives focus on catalytic processes that minimize waste. The use of water as a solvent, where possible, is a key aspect of green chemistry. While many organometallic reactions require anhydrous conditions, the development of water-soluble catalysts and ligands is an active area of research.
In the multi-step synthesis of 2,5-dichlorophenol, the patented methods already show some consideration for process efficiency and yield, which are important aspects of green chemistry on an industrial scale. researchgate.netmerckmillipore.com The continuous removal of the product by steam distillation, as described in one patent, is a technique that can improve efficiency and reduce by-product formation. justia.com
Further research into enzymatic or biocatalytic methods for the selective functionalization of halogenated phenols could offer even more sustainable routes to this compound in the future.
Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale
The optimization of the synthesis of this compound can be approached by dissecting the plausible synthetic route into key transformations and examining the critical parameters that influence the efficiency of each step. The primary proposed route involves the diazotization of a dichlorinated aniline (B41778) precursor, followed by a Sandmeyer-type thiolation and subsequent methylation. An alternative approach involves the direct palladium-catalyzed cross-coupling of a dichlorinated aryl halide with a methylthiol source.
Optimization of the Sandmeyer-Type Thiolation
The Sandmeyer reaction is a powerful tool for the conversion of aryl diazonium salts into a variety of functional groups, including thiols. numberanalytics.comnih.gov The optimization of this process for the synthesis of a dichlorinated thiophenol precursor would involve careful control over several parameters.
Diazotization Step: The initial formation of the diazonium salt from a precursor like 2,5-dichloroaniline is typically performed in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. The choice of acid (e.g., HCl, H₂SO₄) and the concentration of the sodium nitrite (B80452) solution are critical. An excess of acid is generally used to maintain a low pH and prevent the coupling of the diazonium salt with the parent aniline.
Thiolation Step: The introduction of the sulfur functionality can be achieved through various reagents, each with its own set of optimizable conditions. The use of potassium ethyl xanthate followed by hydrolysis is a common and effective method.
Table 1: Optimization of the Sandmeyer-Type Thiolation of an Aryl Diazonium Salt
| Parameter | Variation | Effect on Yield and Selectivity |
| Thiolating Agent | Potassium Ethyl Xanthate, Sodium Thiocyanate, Thiourea | Potassium ethyl xanthate often provides higher yields and cleaner reactions for the formation of the corresponding xanthate ester, which is then hydrolyzed to the thiol. |
| Copper(I) Catalyst | CuCl, CuBr, CuSO₄ | The presence of a copper(I) salt is often catalytic and can significantly improve the rate and yield of the substitution of the diazonium group. nih.gov |
| Temperature | 0-5 °C (diazotization), 25-60 °C (thiolation) | Strict temperature control during diazotization is crucial for stability. The thiolation step may require gentle heating to drive the reaction to completion, but excessive heat can lead to decomposition and side products. |
| Solvent | Water, Acetonitrile, DMF | While water is the traditional solvent for the diazotization step, the use of organic co-solvents in the thiolation step can improve the solubility of the reagents and influence the reaction rate. nih.gov |
Optimization of the Methylation Step
Once the dichlorinated thiophenol intermediate is obtained, the final step is methylation to introduce the methyl group onto the sulfur atom. This is typically a nucleophilic substitution reaction where the thiophenolate anion attacks a methylating agent.
Table 2: Optimization of the S-Methylation of a Thiophenol
| Parameter | Variation | Effect on Yield and Purity |
| Methylating Agent | Dimethyl sulfate (B86663), Methyl iodide, Methyl tosylate | Dimethyl sulfate is a cost-effective and highly reactive methylating agent often used in industrial processes. Methyl iodide is also effective but can be more expensive. |
| Base | NaOH, K₂CO₃, Et₃N | A strong base is required to deprotonate the thiophenol to the more nucleophilic thiophenolate. The choice of base can influence the reaction rate and the work-up procedure. |
| Solvent | Ethanol, Acetone, Dichloromethane | The solvent should be inert to the reaction conditions and provide good solubility for both the thiophenolate and the methylating agent. |
| Temperature | Room Temperature to Reflux | The reaction is often exothermic and may proceed at room temperature. Gentle heating can be applied to ensure complete conversion. |
Optimization of Palladium-Catalyzed C-S Cross-Coupling
An alternative and more modern approach to the synthesis of aryl methyl sulfides is through palladium-catalyzed cross-coupling reactions. nih.gov This method would involve the reaction of a dichlorinated aryl halide (e.g., 1,2,4-trichlorobenzene or 1,4-dichloro-2-bromobenzene) with a methylthiol source, such as sodium thiomethoxide. The optimization of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.
Table 3: Optimization of Palladium-Catalyzed C-S Cross-Coupling
| Parameter | Variation | Effect on Yield and Selectivity |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | The choice of the palladium source can significantly impact the catalytic activity. Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts. nih.gov |
| Ligand | Xantphos, DPEPhos, BrettPhos, RuPhos | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reductive elimination step. The choice of ligand can influence the reaction's scope and efficiency, with specialized phosphine ligands often providing superior results. nih.gov |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is generally required to facilitate the catalytic cycle. The choice of base can affect the reaction rate and the tolerance of other functional groups. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous, aprotic solvents are typically used to prevent the deactivation of the catalyst and reagents. |
| Temperature | 80-120 °C | These cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate. |
The site-selectivity of the cross-coupling on a di- or tri-halogenated benzene (B151609) can be a significant challenge. The relative reactivity of the C-Cl and C-Br bonds, as well as steric and electronic effects of the substituents, will influence the position of the incoming methylthio group. Recent advances have shown that specific ligand systems can control the regioselectivity of such reactions. nih.gov
Advanced Spectroscopic and Analytical Characterization of 2,5 Dichloro 3 Methylthiophenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
No experimental or predicted ¹H and ¹³C NMR data for 2,5-Dichloro-3-methylthiophenol are available in the public domain. The generation of a data table with chemical shift assignments is therefore not possible.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Similarly, there are no published 2D NMR spectra (COSY, HSQC, HMBC) for this compound. Such spectra would be instrumental in confirming the connectivity of the molecule, but without experimental data, this analysis cannot be performed.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Specific high-resolution mass spectrometry data, which would confirm the molecular formula and provide insight into the fragmentation pathways of this compound, has not been reported.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting for Functional Group Identification
No infrared (IR) or Raman spectra for this compound are available. These techniques would typically be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, but the data is absent from the scientific record.
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
The solid-state structure of this compound has not been determined by X-ray crystallography. Consequently, information regarding its molecular architecture and any supramolecular interactions is unknown.
Chemical Reactivity and Derivatization Strategies of 2,5 Dichloro 3 Methylthiophenol
Reactions Involving the Thiol (-SH) Functional Group
The thiol group is the most reactive site for many transformations of 2,5-dichloro-3-methylthiophenol, readily undergoing oxidation, alkylation, and acylation, as well as coordinating to metal centers.
The sulfur atom in the thiol group exists in its lowest oxidation state and can be readily oxidized. Mild oxidation, often with reagents like oxygen (O₂) catalyzed by a base or a metal complex, or with gentle oxidants like iodine (I₂), leads to the formation of the corresponding disulfide, bis(2,5-dichloro-3-methylphenyl) disulfide. researchgate.net This oxidative coupling is a common and fundamental reaction for thiols. bohrium.com
Stronger oxidizing agents are required to access higher oxidation states of the sulfur atom. Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) can oxidize the thiol first to a sulfenic acid, which is typically unstable, and further to a sulfinic acid and finally a sulfonic acid. If the thiol is first converted to a thioether (see section 4.1.2), controlled oxidation can yield the corresponding sulfoxide (B87167) and, with more potent oxidation, the sulfone. Photocatalytic methods using visible light have also been developed for the selective oxidation of thiols to disulfides. researchgate.netspringernature.com
Table 1: Products of Oxidative Transformations
| Starting Material | Reagent(s) | Product | Product Class |
|---|---|---|---|
| This compound | O₂, catalyst | bis(2,5-dichloro-3-methylphenyl) disulfide | Disulfide |
| This compound | I₂ | bis(2,5-dichloro-3-methylphenyl) disulfide | Disulfide |
| Alkyl (2,5-dichloro-3-methylphenyl) sulfide | mCPBA (1 equiv.) | Alkyl (2,5-dichloro-3-methylphenyl) sulfoxide | Sulfoxide |
The thiol group is nucleophilic and readily deprotonated by a base to form a thiolate anion. This highly nucleophilic species can participate in substitution reactions with various electrophiles.
Alkylation: The reaction of the thiolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 mechanism results in the formation of thioethers (sulfides). oup.com This is a robust and widely used method for forming carbon-sulfur bonds. organic-chemistry.org Recent advancements include metal-free, photocatalyst-free photochemical systems for the alkylation of thiophenols. researchgate.net
Acylation: The thiolate can also react with acylating agents like acyl chlorides or acid anhydrides to form thioesters. researchgate.net This reaction is analogous to the acylation of alcohols but thiols are generally more nucleophilic than their alcohol counterparts, allowing the reaction to proceed efficiently. The acylation of thiophenols has been reported to occur successfully under mild conditions. dss.go.th
Table 2: Representative Alkylation and Acylation Reactions
| Reaction Type | Electrophile | Reagent/Conditions | Product |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | Alkyl (2,5-dichloro-3-methylphenyl) sulfide |
The soft sulfur atom of the thiol group makes it an excellent ligand for coordinating with soft metal ions. Upon deprotonation, the resulting thiolate can act as a potent monodentate or bridging ligand in coordination complexes. It shows a high affinity for heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and precious metals like gold (Au⁺), silver (Ag⁺), and platinum (Pt²⁺).
The geometry and stability of the resulting metal-thiolate complexes depend on the metal's coordination number, oxidation state, and the steric and electronic properties of the thiophenol ligand. The presence of the dichloro and methylthio groups on the phenyl ring of this compound can influence the electronic properties of the sulfur donor atom and may provide secondary coordination sites or steric bulk that affects the final structure of the complex.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dichlorinated Phenyl Ring
Reactions can also occur directly on the aromatic ring, though the substitution pattern is heavily influenced by the existing groups.
Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound has two vacant positions for electrophilic attack: C4 and C6. The directing effects of the existing substituents determine the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.
-OH (thiol group): Strongly activating and ortho, para-directing.
-SCH₃ (methylthio group): Moderately activating and ortho, para-directing.
-Cl (chloro groups): Deactivating yet ortho, para-directing.
The powerful activating and directing effect of the thiol group, combined with the directing effect of the methylthio group, would strongly favor substitution at the C4 and C6 positions. However, the deactivating nature of the two chlorine atoms makes the ring less reactive towards electrophiles than phenol (B47542) itself.
Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing chlorine atoms on the ring makes it a candidate for nucleophilic aromatic substitution, a reaction typically unfavorable for simple aryl halides. smolecule.com Strong nucleophiles, such as alkoxides or amides, can potentially displace one of the chlorine atoms. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The rate of this reaction is enhanced by electron-withdrawing groups that can stabilize the negative charge of this intermediate.
Regioselective Functionalization of the Aromatic Nucleus
Regioselectivity is a key consideration in the functionalization of the this compound ring. The positions available for substitution are C4 and C6.
For electrophilic substitution , the outcome is determined by the cumulative directing effects of the substituents. The -OH group is the most powerful activating director, followed by the -SCH₃ group. Both direct incoming electrophiles to their ortho and para positions. The chlorine atoms are deactivating but also direct ortho and para.
Table 3: Analysis of Directing Effects for Electrophilic Substitution
| Substituent | Position | Directing Effect on C4 | Directing Effect on C6 |
|---|---|---|---|
| -OH | C1 | para (Strongly favoring) | ortho (Strongly favoring) |
| -SCH₃ | C3 | ortho (Favoring) | para (Favoring) |
| -Cl | C2 | meta (Disfavoring) | para (Favoring) |
Based on this analysis, both C4 and C6 positions are activated towards electrophilic attack. The specific reaction conditions and the nature of the electrophile would determine the precise ratio of substitution products.
For nucleophilic substitution , a strong nucleophile would most likely attack the carbons bearing the chlorine atoms (C2 or C5). Steric hindrance from the adjacent methylthio group at C3 might make the C2 position less accessible, potentially favoring substitution at C5.
Cyclization and Heterocycle Formation via Thiol Reactivity
The thiol group is a valuable functional handle for the synthesis of sulfur-containing heterocycles. Through intramolecular reactions, the sulfur atom can act as a nucleophile to form a new ring. This typically requires the prior introduction of a suitable electrophilic center onto the molecule.
For instance, if a side chain containing a leaving group (e.g., a haloalkyl group) were introduced onto the aromatic ring (via Friedel-Crafts alkylation, for example), the thiol group could subsequently perform an intramolecular nucleophilic attack to displace the leaving group, forming a thia-heterocycle. The size of the resulting ring would depend on the length of the tether connecting the thiol and the electrophilic carbon. Such cyclization strategies are fundamental in medicinal chemistry for creating diverse molecular scaffolds. Electrochemical methods have also been explored for synthesizing complex molecules like isothioureas from thiophenol precursors, indicating the potential for radical-mediated cyclization pathways. keaipublishing.comsciengine.com
Computational and Theoretical Investigations of 2,5 Dichloro 3 Methylthiophenol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, conformational preferences, and the distribution of electrons, which in turn dictate the molecule's physical and chemical behavior.
Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium to large-sized molecules. For 2,5-dichloro-3-methylthiophenol, a key conformational aspect would be the orientation of the thiol (-SH) and methylthio (-SCH₃) groups relative to the benzene (B151609) ring.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can be employed to determine the potential energy surface of the molecule as a function of the dihedral angles of these substituent groups. By identifying the minima on this surface, the most stable conformers can be predicted. For instance, in a study of para-substituted thiophenols, the B3LYP/6-31G(d) level of theory was used to optimize molecular geometries. rsc.org
Tautomerism is less common in simple thiophenols but could be computationally investigated. The relative energies of any potential tautomers can be calculated to determine their equilibrium populations.
Illustrative Conformational Energy Profile:
A hypothetical potential energy scan for the rotation of the S-H bond in a substituted thiophenol could be generated. The resulting data would indicate the most stable rotational isomer.
| Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) |
| 0° | 1.5 |
| 30° | 1.0 |
| 60° | 0.2 |
| 90° | 0.0 (Global Minimum) |
| 120° | 0.3 |
| 150° | 1.1 |
| 180° | 1.6 |
This is an interactive data table based on illustrative data.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structures. While computationally more intensive than DFT, they are valuable for benchmarking and for smaller molecules where high accuracy is paramount. For this compound, ab initio calculations could provide precise values for ionization potential, electron affinity, and dipole moment, offering a deeper understanding of its electronic character.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key indicators of a molecule's electrophilic and nucleophilic sites.
The HOMO represents the ability to donate electrons, so regions of the molecule with a high HOMO coefficient are likely to be nucleophilic. Conversely, the LUMO represents the ability to accept electrons, and regions with a high LUMO coefficient are potential electrophilic sites. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity.
For this compound, FMO analysis would likely indicate that the sulfur atom and the aromatic ring are key sites for reactivity. The lone pairs on the sulfur atom would contribute significantly to the HOMO, making it a primary site for electrophilic attack. The electron-withdrawing chlorine atoms would influence the energy of the LUMO, affecting the molecule's susceptibility to nucleophilic attack.
Illustrative FMO Data for a Substituted Thiophenol:
| Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -8.5 | Sulfur p-orbitals, Phenyl π-system |
| LUMO | -1.2 | Phenyl π-system, C-Cl σ-orbitals |
| HOMO-LUMO Gap | 7.3 | - |
This is an interactive data table based on illustrative data.
Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting and interpreting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for assigning peaks in experimental spectra. Studies on para-substituted thiophenols have shown excellent agreement between calculated and experimental ¹³C NMR isotropic shifts. rsc.org
IR Spectroscopy: The calculation of vibrational frequencies using DFT can predict the positions of absorption bands in an infrared (IR) spectrum. These calculations are crucial for assigning vibrational modes to specific functional groups. For example, in a computational study of tetrachlorobutadiene isomers, DFT (B3LYP) was used to compute the vibrational frequencies and generate simulated IR spectra, which were then compared with experimental data. chemrxiv.org For this compound, characteristic C-Cl, S-H, C-S, and aromatic C-H stretching and bending modes would be of particular interest.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. This analysis provides information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic excitations, which are often π → π* transitions within the benzene ring.
Illustrative Predicted vs. Experimental Spectroscopic Data:
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| ¹³C NMR (C-S) | 130 ppm | 128 ppm |
| IR (S-H stretch) | 2580 cm⁻¹ | 2575 cm⁻¹ |
| UV-Vis (λ_max) | 275 nm | 278 nm |
This is an interactive data table based on illustrative data.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.
For a potential reaction involving this compound, such as its deprotonation or a substitution reaction, computational modeling could:
Identify the Transition State: This is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.
Calculate the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.
Evaluate Reaction Thermodynamics: The energy difference between reactants and products indicates whether a reaction is exothermic or endothermic.
These calculations provide mechanistic insights that are often difficult to obtain through experimental means alone.
Applications in Advanced Chemical Synthesis and Materials Science
Building Block in Complex Organic Synthesis
The molecular architecture of 2,5-Dichloro-3-methylthiophenol, which combines a nucleophilic thiol group with a sterically and electronically defined aromatic ring, makes it a valuable building block for constructing complex organic molecules.
Thiophenols are fundamental precursors in organic synthesis, and this compound is no exception. It can serve as a starting material for a variety of advanced intermediates. The thiol group (–SH) is highly nucleophilic and readily undergoes reactions such as alkylation to form thioethers or oxidation to form disulfides and sulfonic acids. wikipedia.org
For instance, its analogue, 2,5-dichlorobenzenethiol, is utilized in the synthesis of radiolabeled alkyl aryl sulfides and chlorinated biphenyl (B1667301) methylsulfonyl metabolites, often employing phase transfer catalysis. chemicalbook.comsigmaaldrich.com By analogy, this compound can be used to introduce a dichloromethylphenylthio moiety into target structures. The chlorine atoms act as powerful electron-withdrawing groups, influencing the acidity of the thiol proton and the reactivity of the aromatic ring, while the methyl group provides a site for further functionalization or can be used to fine-tune steric and electronic properties. These intermediates are relevant in the development of agrochemicals and pharmaceuticals, where precise substitution patterns are often crucial for biological activity.
Aromatic thiols are key starting materials for the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This compound can act as a scaffold to construct a wide array of heterocyclic systems. For example, thiophenols are known to react with various electrophiles to form benzothiazoles, thianthrenes, and other complex ring systems. organic-chemistry.org
The synthesis of diverse heterocyclic systems, such as 1,4-oxazine derivatives, can be achieved through reactions involving reagents with multiple nucleophilic sites and highly functionalized acceptors. psu.edu The reaction of 2-(2,4-dichloroquinolin-6-yl)-4H-1-benzopyran-4-one with various reagents has been shown to produce novel fused heterocyclic compounds like triazoloquinolines and benzimidazoloquinolines. researchgate.net This highlights the principle that a functionalized scaffold, such as this compound, can be elaborated into complex, polycyclic structures with potential biological or material applications. The presence of the dichloro-substitution pattern can impart specific properties, such as enhanced lipophilicity or metabolic stability, to the resulting heterocyclic compounds.
Role in Catalysis and Ligand Development
The sulfur atom in this compound allows it to play a significant role in catalysis, either as part of a ligand coordinating to a metal center or potentially as an organocatalyst itself.
Thiol-based compounds are extensively used as ligands in coordination chemistry due to the strong affinity of sulfur for a wide range of transition metals. researchgate.net These ligands can be used to stabilize metal nanoparticles or form discrete metal complexes that catalyze organic transformations. For example, thiophenol derivatives are integral to palladium-catalyzed coupling reactions and have been used to synthesize ligands for copper-catalyzed reactions. researchgate.netbeilstein-journals.org
The compound this compound could be employed to create ligands where the electronic environment of the coordinating sulfur atom is precisely modulated by the ortho- and meta-chlorine atoms and the adjacent methyl group. This tuning can affect the stability and reactivity of the resulting metal catalyst. Phosphino- and arsino-arylthiols (HSC₆H₄-2-EPh₂, where E is P or As) are versatile ligands that form stable complexes with many transition metals, demonstrating the utility of combining a thiol with other donor atoms. researchgate.net The specific substitution pattern of this compound would offer a unique electronic and steric profile for such polydentate ligands.
Thiophenols can also function as organocatalysts, avoiding the need for metal catalysts and aligning with the principles of green chemistry. Simple thiophenols have been shown to catalyze visible-light photoredox decarboxylative coupling reactions. acs.org In these processes, the thiophenol can be excited to a reactive state that initiates a chemical transformation.
Furthermore, the oxidation of thiols to disulfides can be catalyzed by organocatalysts, a reaction of great importance in both chemistry and biology. rsc.org Thiophenols can also participate in DBU-catalyzed aerobic cross-dehydrogenative coupling (CDC) reactions to form valuable thiolated products in an environmentally friendly manner. organic-chemistry.org Given this precedent, this compound could potentially be used in similar organocatalytic systems, where its electronic properties would influence its catalytic activity. For example, it can react with various substituted products, showcasing its adaptability in generating diverse functionalized derivatives. acs.org
Applications in Polymer Chemistry and Functional Materials
The unique combination of functional groups in this compound makes it a candidate for the synthesis of specialized polymers and functional materials with tailored properties.
Thiol-ene and thiol-yne "click" chemistries are powerful methods for polymer synthesis and modification. roscoebooks.com The thiol group of this compound can readily participate in these reactions, allowing for its incorporation into polymer chains or its use as a functionalizing agent for existing polymers. This can be used to impart specific properties such as flame retardancy (due to the chlorine atoms), altered refractive index, or enhanced affinity for metal surfaces.
The synthesis of functional polymers, such as polythiophenes with thiol-containing side chains, demonstrates a viable strategy for creating advanced materials. cmu.edu By analogy, monomers derived from this compound could be polymerized to create materials with unique electronic properties. The related class of poly(3,4-ethylenedioxythiophene) (PEDOT) polymers are highly valued as conductive materials in applications ranging from antistatic coatings to organic electronics. rsc.org The incorporation of a dichlorinated aromatic thiol could lead to new functional materials for sensing, photodynamic therapy, or drug delivery, areas where thiophene-based trimers have already shown promise. nih.gov Additionally, thioester-functionalized polymers are gaining attention for applications in bioconjugation and the development of responsive or degradable materials. researchgate.net
Intermediate in Agrochemical Research and Development (Focus on synthesis, not biological activity of final product)
Chlorinated aromatic and heteroaromatic compounds are fundamental building blocks in the synthesis of many agrochemicals, including herbicides and fungicides. The synthesis of these active ingredients often involves multi-step processes where halogenated intermediates are crucial for building the final molecular architecture.
While direct evidence for the use of this compound as an intermediate in commercial agrochemical synthesis is not available in the public domain, its structure is analogous to other known precursors. For instance, dichlorinated thiophene (B33073) derivatives are recognized as key intermediates in the synthesis of certain fungicides and herbicides. chemimpex.com The synthesis of complex agrochemicals often relies on the sequential addition of functional groups to a core structure, and a molecule like this compound offers multiple sites for further chemical modification.
The synthesis of agrochemicals often involves creating complex molecules. For example, the synthesis of certain N-phenylbenzenamine derivatives involves the use of dichlorinated and methylated phenyl rings. prepchem.com A hypothetical synthesis pathway could involve the reaction of the thiol group of this compound to link it to another molecular fragment, followed by further modifications on the aromatic ring.
Table 2: Potential Synthetic Utility of this compound in Agrochemical Synthesis
| Reaction Site | Type of Reaction | Potential Subsequent Transformations |
| Thiol group (-SH) | Nucleophilic substitution, Thioetherification | Formation of a key linkage in a larger molecule |
| Aromatic ring | Electrophilic substitution (e.g., nitration, acylation) | Introduction of further functional groups to modulate biological activity |
| Methyl group (-CH3) | Free-radical halogenation | Creation of a reactive handle for further elaboration |
This table presents hypothetical synthetic pathways based on the known chemistry of related compounds.
Environmental Transformation and Degradation Pathways of 2,5 Dichloro 3 Methylthiophenol
Photochemical Degradation Mechanisms under Environmental Conditions
No studies detailing the photochemical degradation of 2,5-Dichloro-3-methylthiophenol under environmental conditions were found. The absorption of UV radiation and subsequent degradation pathways, including potential photoproducts, have not been reported for this compound.
Chemical Hydrolysis and Oxidation in Aquatic and Soil Systems
There is no available data on the rates and products of hydrolysis or oxidation of this compound in aquatic and soil environments. The susceptibility of the chloro and methylthio substituents to these degradation processes under various environmental pH and redox conditions remains uninvestigated.
Biotransformation Pathways and Metabolite Identification (Non-toxicological emphasis)
No research has been published on the biotransformation of this compound by microorganisms or other biological systems. Consequently, there is no information on potential metabolic pathways, such as dechlorination, oxidation of the methylthio group, or ring cleavage, and no metabolites have been identified.
Emerging Research Directions and Future Perspectives on 2,5 Dichloro 3 Methylthiophenol
Development of More Atom-Economical and Stereoselective Synthetic Protocols
The pursuit of green and sustainable chemistry has placed a strong emphasis on the development of synthetic methodologies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. Current synthetic routes to substituted thiophenols may involve multi-step processes with the use of stoichiometric reagents, leading to significant waste generation. Future research will undoubtedly focus on the development of more atom-economical protocols for the synthesis of 2,5-Dichloro-3-methylthiophenol.
Key Research Thrusts:
Catalytic C-S Bond Formation: A significant area of development will be the use of transition metal catalysis to forge the carbon-sulfur bonds in a more direct and efficient manner. Copper-catalyzed cross-coupling reactions of aryl halides with a sulfur source, for instance, could provide a direct route to the thiophenol moiety.
One-Pot Syntheses: The design of tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, will be crucial in reducing purification steps and solvent usage. This could involve, for example, a sequence of chlorination and methylation of a thiophenol precursor in a single pot.
Stereoselective Sulfenylation: For applications where chirality is a factor, the development of stereoselective methods for the introduction of the methylthio group will be of interest. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions at or near the sulfur atom.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Traditional Multi-Step Synthesis | Well-established reaction pathways | Low atom economy, significant waste generation |
| Catalytic C-S Coupling | High efficiency, potential for milder reaction conditions | Catalyst cost and removal, optimization of reaction parameters |
| One-Pot Reactions | Reduced workup and purification, improved efficiency | Compatibility of reagents and intermediates |
| Stereoselective Synthesis | Access to enantiomerically pure materials | Development of suitable chiral catalysts or auxiliaries |
Exploration of Unconventional Reactivity and Supramolecular Assembly
The unique electronic and steric environment of this compound, arising from the interplay of its various substituents, suggests the potential for unconventional reactivity and self-assembly behaviors. The thiol group is a versatile functional handle for a variety of transformations, while the chloro and methylthio groups can modulate the reactivity of the aromatic ring and participate in non-covalent interactions.
Future Research Directions:
Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group can readily participate in "click" reactions, such as thiol-ene and thiol-yne additions, providing a highly efficient method for the conjugation of this compound to polymers, biomolecules, or surfaces. beilstein-journals.org
Coordination Chemistry: The soft sulfur atom of the thiol and methylthio groups can act as a ligand for a variety of metal ions, leading to the formation of coordination complexes with interesting catalytic or material properties.
Supramolecular Assembly: The presence of halogen and sulfur atoms opens up the possibility of forming halogen and chalcogen bonds, which are non-covalent interactions that can direct the self-assembly of molecules into well-defined architectures, such as liquid crystals or organic frameworks.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design
Prospective Applications of AI/ML:
Property Prediction: ML models can be trained on existing chemical databases to predict a wide range of properties for this compound, including its solubility, toxicity, and potential for bioactivity. researchgate.netacellera.com This can help to prioritize experimental investigations and reduce the need for extensive screening.
Reaction Outcome Prediction: AI tools can be employed to predict the most likely outcomes of chemical reactions involving this compound, aiding in the design of new synthetic routes and the optimization of reaction conditions.
De Novo Materials Design: Generative AI models can be used to design novel materials based on the this compound scaffold with desired properties. For instance, these models could suggest modifications to the molecular structure to enhance its performance in a specific application, such as an organic electronic device or a functional coating. the-future-of-commerce.com
Table 2: Potential AI/ML Applications for this compound Research
| AI/ML Application | Potential Impact |
| Quantum Machine Learning | Accurate prediction of molecular properties and reactivity |
| Generative Models | Design of novel derivatives with tailored functionalities |
| Predictive Analytics | Optimization of synthetic protocols and material performance |
Discovery of Novel Applications in Niche Chemical and Interdisciplinary Fields
The unique combination of functional groups in this compound makes it a promising candidate for a variety of niche applications in both chemistry and interdisciplinary fields. The presence of chlorine atoms can enhance properties such as flame retardancy and biocidal activity, while the sulfur-containing groups can impart useful electronic and surface-active properties.
Potential Areas for Application:
Specialty Polymers and Coatings: The thiol group allows for the incorporation of this compound into polymer backbones or as a functional pendant group, potentially leading to materials with enhanced thermal stability, refractive index, or adhesion to metal surfaces.
Agrochemicals and Pharmaceuticals: Substituted thiophenols are found in a number of biologically active molecules. The specific substitution pattern of this compound could be explored for the development of new fungicides, herbicides, or therapeutic agents.
Functional Materials for Electronics: The sulfur atoms in this compound could facilitate its use as a building block for organic semiconductors or as a surface modification agent for electrodes in electronic devices.
Q & A
Basic: What are the recommended methods for synthesizing 2,5-Dichloro-3-methylthiophenol in a laboratory setting?
Methodological Answer:
The synthesis of this compound typically involves thiophenol derivatization via electrophilic aromatic substitution or nucleophilic displacement. Key steps include:
- Precursor Selection : Start with 3-methylthiophenol, introducing chlorine atoms at positions 2 and 5 using chlorinating agents (e.g., Cl₂/FeCl₃ or SO₂Cl₂).
- Reaction Optimization : Monitor reaction temperature (0–5°C for controlled chlorination) and stoichiometry to avoid over-chlorination.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.
Literature Strategy : Employ SciFinder or Reaxys to review prior synthetic routes for structurally analogous chlorinated thiophenols. Use keywords like "chlorothiophenol synthesis" or "halogenated thiophenol derivatives" to identify protocols .
Basic: How should researchers handle and dispose of this compound safely?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Management : Collect waste in designated containers for halogenated organics. Collaborate with certified waste disposal services to ensure compliance with EPA or local regulations.
- Spill Protocol : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., chemical shifts for aromatic protons at δ 6.8–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 192.9712 for C₇H₅Cl₂S).
- X-ray Crystallography : For solid-state characterization, refine crystal structures using SHELXL (e.g., space group determination, bond-length analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
